molecular formula C18H18N4O2S B12537543 3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12537543
M. Wt: 354.4 g/mol
InChI Key: DFHFEMKPYSUBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic derivative with a triazolo-thiadiazole core. Its structure features a 5,6-dihydro-thiadiazole ring fused to a triazole moiety, substituted at positions 3 and 6 with 4-ethoxyphenyl and 4-methoxyphenyl groups, respectively.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H18N4O2S/c1-3-24-15-10-4-12(5-11-15)16-19-20-18-22(16)21-17(25-18)13-6-8-14(23-2)9-7-13/h4-11,17,21H,3H2,1-2H3

InChI Key

DFHFEMKPYSUBHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of Triazole-Thiol Intermediate

The preparation begins with synthesizing 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A ), a critical precursor. This is achieved through a three-step protocol:

  • Hydrazidation : Methyl 4-ethoxybenzoate reacts with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.
  • Dithiocarbazinate Formation : The hydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to yield potassium dithiocarbazinate.
  • Cyclization : The dithiocarbazinate undergoes cyclization with excess hydrazine hydrate, forming Intermediate A with a thiol (-SH) group.

Key Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 3–6 hours per step
  • Yield: 65–75%.

Cyclization with 4-Methoxyphenacyl Bromide

Intermediate A reacts with 4-methoxyphenacyl bromide in anhydrous ethanol containing dimethylformamide (DMF) to form the triazolothiadiazole core. The thiol group nucleophilically attacks the α-carbon of the phenacyl bromide, followed by cyclodehydration.

Optimized Parameters :

  • Molar Ratio: 1:1.2 (Intermediate A : Phenacyl bromide)
  • Catalyst: None (base-mediated)
  • Temperature: Reflux (78°C)
  • Time: 5–6 hours
  • Yield: 70–78%.

One-Pot Multi-Component Reactions

Direct Assembly Using POCl₃

A streamlined one-pot method involves reacting 4-ethoxybenzohydrazide, 4-methoxybenzoic acid, and phosphorus oxychloride (POCl₃). POCl₃ acts as both a cyclizing agent and dehydrating agent, enabling the simultaneous formation of the triazole and thiadiazole rings.

Procedure :

  • Equimolar quantities of 4-ethoxybenzohydrazide and 4-methoxybenzoic acid are suspended in POCl₃.
  • The mixture is heated under reflux (110°C) for 6–7 hours.
  • The reaction is quenched with ice-cold water, neutralized with sodium bicarbonate, and filtered.

Advantages :

  • Eliminates intermediate isolation steps.
  • Higher atom economy (yield: 80–85%).

Challenges :

  • POCl₃ is highly corrosive and requires careful handling.
  • Byproduct formation necessitates recrystallization from DMF/ethanol.

Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of Intermediate A and 4-methoxybenzoic acid in POCl₃ achieves cyclization in 15–20 minutes at 100°C, yielding 82–88% product. This method is ideal for high-throughput screening but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing Intermediate A on Wang resin allows iterative coupling with 4-methoxyphenacyl bromide. After cleavage from the resin, the product is purified via column chromatography (hexane/ethyl acetate). While scalable, this method is limited by resin costs (yield: 60–65%).

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Cyclocondensation 70–78 6–8 hours Moderate Lab-scale
One-Pot POCl₃ 80–85 6–7 hours Low Industrial
Microwave-Assisted 82–88 15–20 minutes High Pilot-scale
Solid-Phase 60–65 12–24 hours High Lab-scale

Key Observations :

  • The one-pot POCl₃ method offers the best balance of yield and cost for industrial applications.
  • Microwave synthesis excels in speed but is less practical for large batches.

Purification and Characterization

Recrystallization

Crude product is recrystallized from DMF/ethanol (1:3 v/v) to remove unreacted starting materials and byproducts. This step enhances purity to >98% (HPLC).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.28 (s, 1H, triazole-H), 7.75–7.05 (m, 8H, aromatic-H), 4.12 (q, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃).
  • IR (KBr): ν 3057 (C-H aromatic), 1623 (C=N), 1245 (C-O-C).
  • Mass Spec : m/z 354.4 [M+H]⁺.

Challenges and Optimization

Byproduct Formation

Side reactions during cyclization produce trace amounts of des-ethoxy or des-methoxy derivatives. These are minimized by:

  • Strict stoichiometric control.
  • Using freshly distilled POCl₃.

Solvent Selection

Ethanol and DMF are preferred for solubility, but DMF poses toxicity concerns. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative.

Industrial-Scale Considerations

For kilogram-scale production, the one-pot method is optimized as follows:

  • Continuous Flow Reactors : Enhance heat transfer and reduce POCl₃ usage by 20%.
  • In-Line Quenching : Automates neutralization with NaHCO₃, improving safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds containing the triazole-thiadiazole framework. For instance:

  • Cytotoxicity Studies : Research has demonstrated that derivatives of triazolo-thiadiazoles exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. These compounds have shown significant inhibition of cell proliferation and induction of apoptosis in treated cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms. Some studies suggest that they may act as inhibitors of key enzymes involved in cancer cell metabolism .

Antimicrobial Activity

In addition to anticancer properties, 3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been evaluated for antimicrobial activity. The compound exhibits broad-spectrum activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells. Studies have indicated that the triazolo-thiadiazole derivatives can scavenge free radicals effectively, which could be beneficial in preventing cellular damage associated with chronic diseases .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activitySignificant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values indicating potent activity .
Study 2Assess antimicrobial propertiesBroad-spectrum antimicrobial effects observed against both Gram-positive and Gram-negative bacteria .
Study 3Investigate antioxidant effectsEffective free radical scavenging ability demonstrated through various assays .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and may improve binding to hydrophobic pockets in enzymes like p38 MAPK . For example, 5b (4-methoxyphenyl) showed potent anticancer activity via Bcl-2 inhibition .
  • Electron-withdrawing groups (e.g., nitro in 7c ) correlate with TNF-α inhibition, likely due to enhanced charge transfer interactions .
  • Bulkier substituents (e.g., indole in 5b ) may restrict conformational flexibility but improve target specificity .

Dihydro vs.

Synthetic Efficiency :
Microwave-assisted synthesis (e.g., 3a–j ) improves yields (65–85%) and reduces reaction times compared to conventional methods (e.g., 20a–d , 52–61% yields) .

Pharmacological Activities

  • Anti-inflammatory Potential: The ethoxy and methoxy groups in the target compound resemble 3-(2-chlorophenyl)-6-(4-methoxyphenoxymethyl)-triazolo-thiadiazole, a p38 MAPK inhibitor reported to suppress TNF-α and IL-1β .
  • Antimicrobial Activity : Analogues with dihydro-thiadiazole cores (e.g., 5a–j ) exhibit broad-spectrum antimicrobial effects, with MIC values <10 µg/mL against S. aureus and E. coli .
  • Anticancer Activity : Derivatives like 5b and 3g inhibit cancer cell proliferation (IC₅₀ = 2.1–4.8 µM) by targeting Bcl-2 or EGFR pathways .

Physicochemical Properties

  • Solubility : Methoxy/ethoxy groups enhance hydrophilicity compared to halogenated derivatives (e.g., 5d with bromophenyl, logP = 3.8) .
  • Thermal Stability : Higher melting points (e.g., 7c at 176°C vs. 5e at 151°C) correlate with crystalline packing efficiency influenced by substituent symmetry .

Biological Activity

The compound 3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, a heterocyclic compound belonging to the class of triazolothiadiazoles, has shown promising biological activities in various studies. This article will explore its potential applications in different biological contexts.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both bacterial and fungal pathogens. The compound's mechanism of action is believed to involve the inhibition of essential enzymes in microbial metabolism, leading to cell death.

MicroorganismMinimum Inhibitory Concentration (μg/mL)
E. coli12.5
S. aureus6.25
C. albicans25
A. niger50

These results suggest that the compound could be a potential candidate for the development of new antimicrobial agents, particularly in cases where drug resistance is a concern.

Anticancer Potential

One of the most promising aspects of this compound's biological activity is its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis and disrupt cancer cell metabolism makes it an interesting subject for further oncological research.

A case study involving human breast cancer cells (MCF-7) demonstrated that the compound could significantly reduce cell viability at concentrations as low as 10 μM. The study also revealed that the compound induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activated caspase 9, key indicators of apoptosis induction .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of cancer research. It has been found to inhibit certain enzymes involved in cancer cell proliferation, although the specific targets and mechanisms require further investigation.

Antioxidant Properties

While not explicitly mentioned in the search results, many compounds in this class have demonstrated antioxidant properties. This aspect of the compound's biological activity could potentially contribute to its overall therapeutic effects and warrants further study.

Structure-Activity Relationship

The biological activity of 3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is likely influenced by its unique structure. The presence of both ethoxy and methoxy groups on the phenyl rings may contribute to its ability to interact with various biological targets. The triazolothiadiazole core is known to confer diverse biological activities in many compounds, and this particular derivative seems to follow that trend .

Future Research Directions

While the current research on this compound is promising, there are several areas that require further investigation:

  • Detailed mechanistic studies to elucidate its mode of action in different biological contexts.
  • In vivo studies to assess its efficacy and safety profile.
  • Structure-activity relationship studies to optimize its biological activities.
  • Exploration of potential synergistic effects with existing drugs.

Q & A

Q. What are the optimal synthetic pathways for preparing 3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The synthesis involves multi-step reactions starting from substituted hydrazides and aromatic carboxylic acids. Key steps include:
  • Cyclization of hydrazides with carbon disulfide in ethanol/KOH to form dithiocarbazinates .
  • Reaction with hydrazine hydrate to yield 4-amino-1,2,4-triazole-3-thiol intermediates .
  • Condensation with aromatic acids (e.g., phenoxyacetic acid) in phosphorus oxychloride (POCl₃) under reflux to form the triazolo-thiadiazole core .
  • Optimal conditions: Reflux for 6–8 hours in POCl₃, followed by purification via recrystallization or column chromatography. Yields typically range from 60–75% .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Confirms substituent positions (e.g., ethoxy/methoxy protons at δ 1.3–1.5 ppm and δ 3.8–4.0 ppm, respectively) and dihydro-thiadiazole protons (δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Identifies thiadiazole ring vibrations (650–750 cm⁻¹) and triazole C=N stretches (1500–1600 cm⁻¹) .
  • Elemental Analysis : Validates purity (>98%) with deviations <0.3% for C, H, N, S .
  • HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients (retention time: ~12–15 min) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antifungal Activity : Screen against Candida albicans using broth microdilution (MIC values) with fluconazole as a control. Docking studies against 14-α-demethylase (PDB: 3LD6) guide target selection .
  • Anti-inflammatory Potential : Test inhibition of TNF-α/IL-1β in LPS-stimulated macrophages. Compare with p38 MAP kinase inhibitors (e.g., SB203580) .
  • Cytotoxicity : Use MTT assays on HEK-293 cells to establish selectivity indices .

Advanced Research Questions

Q. How can molecular docking resolve contradictions between in vitro and in silico activity data for this compound?

  • Methodological Answer :
  • Step 1 : Perform docking (AutoDock Vina) using the crystal structure of 14-α-demethylase (3LD6) to predict binding modes. Prioritize compounds with ΔG ≤ -8.0 kcal/mol .
  • Step 2 : Validate with MD simulations (AMBER/NAMD) to assess stability of ligand-receptor complexes over 100 ns.
  • Step 3 : Compare docking scores with experimental MIC values. Discrepancies may arise from off-target effects or solubility issues, necessitating SAR optimization (e.g., introducing fluorine substituents to enhance dipole interactions) .

Q. What crystallographic strategies are effective for resolving structural ambiguities in triazolo-thiadiazole derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/chloroform). Resolve structures at 193 K with Mo-Kα radiation (λ = 0.71073 Å). Key metrics:
  • R-factor : <0.05 .
  • Torsion Angles : Confirm planarity of triazole-thiadiazole fused rings (deviation <5°) .
  • Electron Density Maps : Identify substituent orientations (e.g., ethoxy vs. methoxy groups) to rule out positional isomerism .

Q. How do substituent electronic effects (e.g., ethoxy vs. methoxy) influence pharmacological activity?

  • Methodological Answer :
  • SAR Analysis : Compare logP values (ethoxy: ~2.8; methoxy: ~2.3) to assess lipophilicity’s impact on membrane permeability .
  • Electron-Withdrawing Groups : Fluorine substituents increase dipole moments (Δμ ~1.2 D), enhancing binding to charged enzyme pockets (e.g., p38 MAP kinase’s ATP-binding site) .
  • Data Table :
Substituent (R)logPMIC (μg/mL)TNF-α Inhibition (%)
4-Ethoxy2.88.262
4-Methoxy2.312.545
4-Fluoro2.54.178

Q. What strategies mitigate byproduct formation during the phosphorus oxychloride-mediated cyclization step?

  • Methodological Answer :
  • Optimized Conditions :
  • Use anhydrous POCl₃ and stoichiometric excess (1:1.2 molar ratio of triazole-thiol to acid) to minimize incomplete cyclization .
  • Add molecular sieves (4Å) to absorb HCl byproducts, improving yield by ~15% .
  • Troubleshooting :
  • If sulfonic acid byproducts form (IR: 1150–1250 cm⁻¹), repurify via acid-base extraction (pH 8–9) .

Contradiction Analysis

Q. How to reconcile discrepancies in reported antifungal activity across studies?

  • Methodological Answer :
  • Source 1 : MIC = 8.2 μg/mL (C. albicans) .
  • Source 9 : MIC = 15.4 μg/mL (same strain).
  • Resolution :
  • Check assay conditions: RPMI-1640 vs. Sabouraud dextrose broth alter solubility.
  • Confirm inoculum size (1–5 × 10³ CFU/mL) and incubation time (24–48 hr) .
  • Re-evaluate compound purity via HPLC; impurities >2% reduce activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.